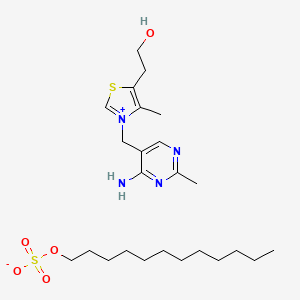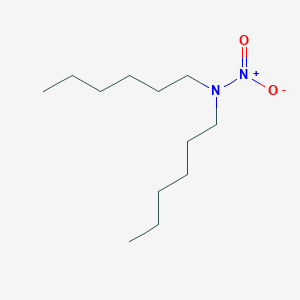
2,2-Dihexyl-1-oxohydrazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrodihexylamine: is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitro group (-NO2) attached to a dihexylamine structure. Nitrosamines are known for their diverse applications and potential biological activities, making them a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrodihexylamine typically involves the nitration of dihexylamine. This process can be carried out using nitric acid (HNO3) as the nitrating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of N-Nitrodihexylamine may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitrodihexylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitro group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Applications De Recherche Scientifique
Chemistry: N-Nitrodihexylamine is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, N-Nitrodihexylamine is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the effects of nitrosamines on biological systems.
Medicine: Research into the medicinal applications of N-Nitrodihexylamine includes its potential use in cancer therapy. Its ability to alkylate DNA makes it a candidate for antitumor research.
Industry: N-Nitrodihexylamine finds applications in the production of rubber and plastics, where it acts as a stabilizer and curing agent. Its role in the synthesis of other industrial chemicals is also significant.
Mécanisme D'action
The mechanism of action of N-Nitrodihexylamine involves its ability to undergo metabolic activation. This process typically involves the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components. The primary molecular targets include DNA, where the compound can induce mutations and potentially lead to carcinogenesis. The pathways involved in its activation often include cytochrome P450 enzymes, which facilitate the conversion of N-Nitrodihexylamine to its active forms.
Comparaison Avec Des Composés Similaires
- N-Nitrosodiphenylamine
- N-Nitrosodimethylamine
- 2-Nitrodiphenylamine
Comparison: N-Nitrodihexylamine is unique due to its specific dihexylamine structure, which influences its reactivity and biological activity. Compared to N-Nitrosodiphenylamine and N-Nitrosodimethylamine, N-Nitrodihexylamine may exhibit different metabolic pathways and target specificities. The presence of the dihexylamine moiety can also affect its solubility and interaction with other molecules, making it distinct from other nitrosamines.
Propriétés
Numéro CAS |
21983-64-2 |
|---|---|
Formule moléculaire |
C12H26N2O2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
N,N-dihexylnitramide |
InChI |
InChI=1S/C12H26N2O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
PMOALVGAFMXIGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
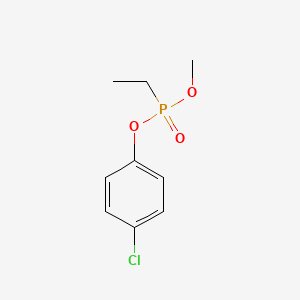

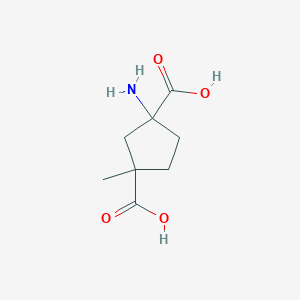
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
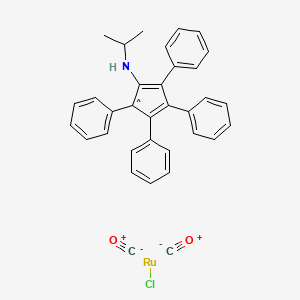


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
